molecular formula C8H6N2O B1289857 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 849067-90-9

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde

Cat. No.: B1289857
CAS No.: 849067-90-9
M. Wt: 146.15 g/mol
InChI Key: HDANOCTXZFZIHB-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N2O It is a derivative of pyridine and pyrrole, featuring a fused ring structure that includes both nitrogen atoms

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde has several applications in scientific research:

Safety and Hazards

The compound is classified under the GHS07 hazard class and has a signal word of "Warning" . It has a hazard statement of H319, which indicates that it causes serious eye irritation .

Future Directions

The future directions for the research and development of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde and its derivatives are promising. They have been identified as potential inhibitors of FGFR1, 2, and 3, which could make them valuable in cancer therapy .

Mechanism of Action

Target of Action

The primary targets of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs prevents this process, thereby inhibiting the activation of these signaling pathways .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several biochemical pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced cell proliferation and migration .

Pharmacokinetics

Similar compounds have shown poor in vitro metabolic stability, which is reflected in their in vivo pharmacokinetic profiles . This suggests that the compound may have low bioavailability, although further studies are needed to confirm this.

Result of Action

In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis . For example, one derivative of the compound exhibited potent FGFR inhibitory activity and was able to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Biochemical Analysis

Biochemical Properties

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo nitration, nitrosation, bromination, and iodination, predominantly at the 3-position . These interactions suggest that this compound can participate in diverse chemical modifications, potentially affecting its biological activity.

Cellular Effects

This compound influences various cellular processes. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have shown potent activities against fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, migration, and angiogenesis . This indicates that this compound can modulate critical cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit FGFR1, FGFR2, and FGFR3, leading to the suppression of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . These interactions highlight the compound’s potential as a therapeutic agent targeting FGFR-dependent signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that certain derivatives of this compound exhibit poor in vitro metabolic stability, which is reflected in their in vivo pharmacokinetic profiles . This suggests that the temporal effects of this compound need to be carefully considered in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of the compound may lead to toxic or adverse effects, while lower doses might be more effective in achieving the desired biological outcomes. For instance, in intravenous dosing, certain derivatives showed high total clearance, comparable to hepatic blood flow in rats, while oral dosing resulted in low exposure and bioavailability . These findings underscore the importance of optimizing dosage regimens for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolic stability and its effects on metabolic flux or metabolite levels are critical aspects of its biochemical profile. For example, poor in vitro metabolic stability of certain derivatives has been observed, which impacts their in vivo pharmacokinetic profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the reaction of 2-aminopyridine with an aldehyde under acidic conditions to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using optimized versions of laboratory synthesis techniques. These methods often involve the use of high-purity reagents and controlled reaction environments to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.

Major Products:

    Oxidation: 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid.

    Reduction: 1H-Pyrrolo[2,3-b]pyridine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde can be compared to other similar compounds, such as:

  • 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid
  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the aldehyde group, which allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-3-7-1-2-9-8(7)10-4-6/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDANOCTXZFZIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628565
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849067-90-9
Record name 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.5 g, 7.61 mmol) in THF (200 mL) at −78 C, under nitrogen, was added n-butyl lithium (2.5M in hexanes, 15.2 mmol, 6.1 mL), and the reaction solution was stirred with an overhead motor. After 1 hr, the resulting orange gel was quenched with methylormate (4.56 g, 76 mmol) and the reaction solution was allowed to slowly warm to 23C. The solution was poured into water and extracted with ethyl acetate, dried (Na2SO4) to give 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde (0.68 g, 61% yield) as a yellow solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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